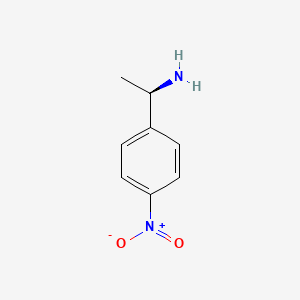

(R)-1-(4-Nitrophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361439 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-87-5 | |

| Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(4-Nitrophenyl)ethanamine physical and chemical properties

An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine

Introduction

This compound is a chiral organic compound that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a stereogenic center, a primary amine, and an electron-withdrawing nitro group on a phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its principal value lies in its role as a chiral precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Properties

The distinct properties of this compound and its common hydrochloride salt form are fundamental to its application in synthesis.

Physical and Chemical Data Summary

The key physical and chemical characteristics are summarized in the table below for quick reference. The data pertains to the free amine unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [2] |

| CAS Number | 22038-87-5 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Solid, crystalline. Color can be white, light yellow, or yellow-green. | [4][5][6] |

| Melting Point | 173-175°C (hydrochloride salt) | [4] |

| Solubility | The hydrochloride salt is soluble in water and polar organic solvents. | [4][5] |

| Stability | The hydrochloride salt is reported to be light-sensitive and hygroscopic. | [5] |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region due to the para-substitution), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂).[7][8]

-

¹³C NMR : The carbon NMR spectrum provides information on the carbon framework of the molecule. Specific spectral data can be found in chemical databases.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would characteristically display absorption bands corresponding to:

-

N-H stretching of the primary amine.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

C-H stretching from the aromatic ring and the alkyl chain.

-

C=C stretching from the aromatic ring.[7]

-

Synthesis and Purification

The enantioselective synthesis of this compound is paramount to its utility. Asymmetric synthesis methods are commonly employed to achieve high enantiomeric purity.[1]

General Synthesis Approach: Asymmetric Reductive Amination

A prevalent strategy for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. This approach offers good control over the stereochemistry.

Caption: Asymmetric reductive amination of 4-nitroacetophenone.

Detailed Experimental Protocol

This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.

-

Imine Formation: To a solution of 4-nitroacetophenone in a suitable solvent (e.g., methanol or toluene), add an ammonia source such as ammonium acetate. Heat the mixture to facilitate the formation of the corresponding imine, often with removal of water.

-

Asymmetric Reduction: Cool the reaction mixture containing the in-situ generated imine. Introduce a chiral catalyst system (e.g., a transition metal complex with a chiral ligand).

-

Hydrogenation: Introduce a reducing agent. For catalytic transfer hydrogenation, formic acid or isopropanol can be used. Alternatively, perform the reaction under an atmosphere of hydrogen gas.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), quench the reaction and remove the catalyst by filtration. Extract the product into an organic solvent.

-

Purification: The crude product can be purified by crystallization, often after conversion to its hydrochloride salt by treating the amine solution with hydrochloric acid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) yields the purified product.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily in the pharmaceutical sector.[1]

-

Pharmaceutical Intermediate : Its bifunctional nature allows it to be a precursor for a variety of APIs. The amine group serves as a nucleophile or a point for amide bond formation, while the nitro group can be readily reduced to an aniline, which can then be further functionalized. The related compound, 4-nitrophenethylamine hydrochloride, is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10][11] It is also used in the synthesis of drugs for cancer, depression, and infectious diseases.[1]

-

Chiral Auxiliary and Catalyst : In some contexts, chiral amines like this can be used as resolving agents or as components of catalysts in other asymmetric reactions.[1]

-

Synthesis of Complex Molecules : It is used in the synthesis of specialized chemical structures, such as ortho-metalated primary phenethylamine complexes.[12]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the potential hazards associated with this compound and its hydrochloride salt.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards : The hydrochloride salt is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

-

Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][13]

-

Respiratory Protection : Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[14]

-

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[13]

-

Skin Contact : Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical advice.[13]

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.[6][15]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong acids and strong oxidizing agents.[4][6] The hydrochloride salt should be protected from light and moisture.[5]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR spectrum [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 12. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.es [fishersci.es]

An In-depth Technical Guide to (R)-1-(4-Nitrophenyl)ethanamine: Synthesis, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of (R)-1-(4-Nitrophenyl)ethanamine (CAS No. 22038-87-5), a critical chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, stereoselective synthesis strategies, key applications, and essential safety protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to empower your research and development endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a chiral primary amine featuring a stereocenter at the alpha-carbon adjacent to the nitrophenyl ring.[1][2] This specific enantiomer is a valuable intermediate, primarily because the amine group provides a reactive handle for further functionalization, while the nitro group can be readily reduced to an aniline, opening pathways to a diverse array of more complex molecules.[3][4]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 22038-87-5 | [5][6][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [6][8] |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | [6] |

| Appearance | White to yellow or brown crystalline solid/powder | [9][10] |

| Melting Point | Data varies; the hydrochloride salt melts at ~248-250°C. | [9] |

| Solubility | Soluble in water and various organic solvents. | [9][11] |

| SMILES | C--INVALID-LINK--[O-]">C@HN | [6] |

| InChIKey | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | [6] |

Strategic Pathways to Enantiopurity: Synthesis and Resolution

Obtaining this compound in high enantiomeric purity is paramount for its application in pharmaceuticals, where stereochemistry dictates biological activity.[12] The two primary strategies employed are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis, or chiral synthesis, aims to create the desired enantiomer directly from prochiral starting materials.[12][13] This approach is elegant as it avoids the loss of 50% of the material inherent in classical resolutions.[14] Methods such as asymmetric reductive amination of 4-nitroacetophenone or other catalytic asymmetric transformations can be employed.

The causality behind this strategy lies in the use of a chiral catalyst or auxiliary that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-Nitrophenyl)ethanamine

Chiral resolution is a robust and widely practiced method for separating a racemic mixture into its constituent enantiomers.[14] This technique is particularly effective for amines, which readily form salts with chiral acids.

Principle of Operation: The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid).[14][15] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[14] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor.

Experimental Workflow:

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with approximately 0.5 molar equivalents of an enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphor-10-sulfonic acid).[15] The use of 0.5 equivalents is a strategic choice in screening, as it maximizes the enrichment of the less soluble salt.

-

Fractional Crystallization: The solution is cooled or slowly evaporated to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

-

Isolation: The crystallized salt is isolated by filtration. At this stage, the salt contains an enriched concentration of the desired (R)-amine.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH, NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent and purified.

-

Racemization of Unwanted Enantiomer (Optional): To improve process economy, the (S)-amine remaining in the mother liquor can be isolated and racemized through a chemical process, allowing it to be recycled back into the resolution process.[16]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a powerful, green alternative for chiral separations.[17] Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[18]

Principle of Operation: In a typical EKR of a racemic amine, an enzyme like Candida antarctica lipase B (CAL-B) catalyzes the acylation of one enantiomer much faster than the other.[18][19] For instance, the enzyme might selectively convert the (S)-amine into an amide, leaving the unreacted (R)-amine behind. The separation of the resulting amide from the unreacted amine is typically straightforward due to their different chemical properties.

A more advanced version is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[19][20] This is often achieved with a metal catalyst (e.g., a Ruthenium complex) that continuously converts the unwanted (S)-amine back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into the desired (R)-product (in its acylated form).[19][20]

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Applications in Pharmaceutical and Chemical Synthesis

The utility of this compound stems from its identity as a chiral synthon. It serves as a starting material or intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: It is a key intermediate for various synthetic drugs, including those with anti-tumor, anti-depressant, and anti-infectious disease properties.[1][2]

-

Synthesis of Mirabegron: Patent literature describes the use of related nitrophenylethylamine derivatives as intermediates in the synthesis of Mirabegron, a β3 adrenergic agonist used to treat overactive bladder.[21] This highlights its direct relevance to commercial drug manufacturing.

-

Chiral Auxiliaries and Catalysts: The amine functionality allows it to be used as a chiral base or as a precursor to chiral ligands for asymmetric catalysis, guiding the stereochemical outcome of other reactions.

-

Derivatization for Further Synthesis: The nitro group can be readily reduced to an amine, yielding a chiral diamine. This resulting aminophenyl derivative is a versatile building block for constructing complex heterocyclic structures or for use in polymer chemistry.[3][22]

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[10][23][24]

GHS Hazard and Precautionary Statements:

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Protocol for Safe Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[23]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like NIOSH (US) or EN 166 (EU).[23][25]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.[25]

-

Respiratory Protection: If dust formation is significant, use an approved particulate respirator.[24]

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][25]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[23]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[23]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[23]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[23]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex and biologically important molecules. A thorough understanding of its properties, coupled with a strategic approach to its synthesis—whether through direct asymmetric methods or robust resolution techniques—is essential for any scientist working in drug discovery or fine chemical synthesis. By adhering to rigorous experimental protocols and stringent safety measures, researchers can fully leverage the synthetic potential of this invaluable chiral building block.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22038-87-5 Cas No. | (R)-1-(4-Nitrophenyl)-ethylamine | Apollo [store.apolloscientific.co.uk]

- 8. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.es [fishersci.es]

- 11. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 12. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 13. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. onyxipca.com [onyxipca.com]

- 16. rsc.org [rsc.org]

- 17. diva-portal.org [diva-portal.org]

- 18. researchgate.net [researchgate.net]

- 19. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 23. angenechemical.com [angenechemical.com]

- 24. biosynth.com [biosynth.com]

- 25. fishersci.com [fishersci.com]

Spectroscopic data for (R)-1-(4-Nitrophenyl)ethanamine (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (R)-1-(4-Nitrophenyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features and the underlying principles, providing a valuable resource for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a chiral primary amine of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a stereocenter adjacent to a nitrophenyl ring, makes it a valuable building block for the synthesis of various chiral ligands, catalysts, and biologically active compounds. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic properties. This guide delves into the key spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the aromatic nitrophenyl group, the chiral ethylamine side chain, and the primary amine functionality.

Enantioselective synthesis of (R)-1-(4-Nitrophenyl)ethanamine

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-(4-Nitrophenyl)ethanamine

Executive Summary

This compound is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Mirabegron, a drug for treating overactive bladder. The stereochemistry at the amine-bearing carbon is crucial for pharmacological activity, demanding highly efficient and enantioselective synthetic methods. This guide provides a detailed exploration of the core strategies for producing this compound in its enantiomerically pure (R)-form, designed for researchers, chemists, and process development scientists. We will dissect three principal methodologies: biocatalytic transamination, transition metal-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution. The discussion emphasizes the underlying scientific principles, causality behind experimental choices, and provides field-proven protocols to ensure reproducibility and high fidelity.

Introduction: The Strategic Importance of this compound

Chiral amines are ubiquitous structural motifs in over 40% of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] this compound, a deceptively simple structure, exemplifies this principle. Its primary value lies in its role as a precursor for more complex molecules where the stereocenter is installed early and carried through the synthesis.[2] The demand for enantiopure amines has driven the development of sophisticated synthetic technologies that are not only selective and high-yielding but also align with the principles of green chemistry.[3][4] This guide focuses on the practical application of these technologies for the synthesis of this specific, high-value intermediate.

Biocatalytic Approaches: The Precision of Transaminases

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and environmentally benign method for producing chiral amines.[4] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine with high enantioselectivity.[5]

Principle of Transaminase-Mediated Synthesis

Transaminases operate via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from an amino donor (like isopropylamine or L-alanine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate (4'-nitroacetophenone), regenerating the PLP and releasing the desired chiral amine product. The high stereoselectivity is dictated by the enzyme's chiral active site, which orients the ketone in a specific manner for the nucleophilic attack.

Two primary TA strategies are employed:

-

Asymmetric Synthesis (AS): A prochiral ketone is directly converted to a single enantiomer of the amine. This is the most atom-economical approach.

-

Kinetic Resolution (KR): A racemic amine is resolved by the enzyme selectively converting one enantiomer (e.g., the S-enantiomer) back to the ketone, leaving the desired R-enantiomer unreacted and thus enriched.[5]

Asymmetric Synthesis via (R)-Selective Transaminase

This is the preferred biocatalytic route, directly converting 4'-nitroacetophenone to this compound. The reaction equilibrium can be challenging but is effectively driven to the product side by using an amino donor like isopropylamine, which generates acetone as a volatile and easily removable byproduct.

Caption: Workflow for transaminase-mediated asymmetric synthesis.

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0-8.2. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Reaction Mixture: In a temperature-controlled vessel, add the (R)-selective transaminase (e.g., ATA-025) to a loading of 10-20 g/L.[6]

-

Substrate Addition: Add 4'-nitroacetophenone (e.g., 50 g/L) to the mixture. A co-solvent such as DMSO (10-20% v/v) can be used to improve substrate solubility.[6]

-

Initiation: Add the amino donor, isopropylamine, typically in a large molar excess (e.g., 1.0 M).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 42-45 °C) with gentle agitation for 24-48 hours.[6] Monitor the reaction progress by HPLC or GC.

-

Workup: Once the reaction reaches completion, stop the agitation. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or MTBE. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Determine the enantiomeric excess (ee) of the crude product using chiral HPLC or GC. The product can be further purified by distillation or crystallization if necessary.

Data Presentation: Performance of (R)-Selective Transaminases

| Enzyme Variant | Substrate Conc. (g/L) | Conditions | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| ATA-025 | 36.78 | 42.6 °C, pH 8.2, 5% enzyme | >96 | >98.5 | [6] |

| ATA-117 Mutant | 100 | 45 °C, pH 8.5, 20% DMSO | >95 | >99.9 | Adapted from[7] |

| Vf-TA Mutant | 50 | 30 °C, pH 7.5, 10% DMSO | >90 | >99 | Adapted from[5][8] |

Asymmetric Hydrogenation: A Chemocatalytic Strategy

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[9] For the synthesis of this compound, this typically involves the hydrogenation of a pre-formed or in situ-generated N-arylimine using a chiral catalyst, often based on rhodium or iridium complexed with a chiral diphosphine ligand.[10]

Principle of Catalytic Asymmetric Hydrogenation

The key to enantioselectivity is the chiral ligand, which coordinates to the metal center and creates a chiral pocket. The imine substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand. The delivery of hydrogen then occurs to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

References

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to (R)-1-(4-Nitrophenyl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-1-(4-Nitrophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. We will move beyond basic identifiers to explore its core physicochemical properties, stereochemistry, applications, and the analytical methodologies required for its characterization.

Core Molecular and Physical Properties

This compound is an organic compound distinguished by a chiral center at the ethylamine group attached to a 4-nitrophenyl ring.[1] This chirality is fundamental to its applications in asymmetric synthesis.

The essential molecular details are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 166.18 g/mol | PubChem[2][3] |

| IUPAC Name | (1R)-1-(4-nitrophenyl)ethanamine | PubChem[2] |

| CAS Number | 22038-87-5 | ChemBK[1] |

| Canonical SMILES | C--INVALID-LINK--[O-]">C@HN | PubChem[2] |

| InChI Key | RAEVOBPXEHVUFY-ZCFIWIBFSA-N | PubChem[2] |

| Appearance | Typically a solid | N/A |

| Hydrochloride Salt M.P. | 248-250 °C | Sigma-Aldrich[4] |

These fundamental properties are the bedrock for any experimental design, influencing everything from solvent selection to reaction stoichiometry. The compound is often supplied and used as its hydrochloride salt to improve stability and handling.[4][5][6]

The Critical Role of Chirality

The "(R)" designation in this compound signifies a specific three-dimensional arrangement of the atoms around the chiral carbon (the carbon atom bonded to the methyl group, the amino group, the hydrogen atom, and the nitrophenyl ring). This specific enantiomer is dextrorotatory.[1]

In drug development, isolating a single enantiomer is often crucial. The "other" enantiomer (in this case, the (S)-enantiomer) may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize or resolve the specific (R)-enantiomer is a key challenge and a primary reason for this compound's utility.[]

Applications in Synthesis and Drug Development

This compound is primarily valued as a chiral building block and a resolving agent in the pharmaceutical and chemical industries.[1][][8]

-

Chiral Intermediate: It serves as a starting material for the synthesis of more complex chiral molecules. Its amine group provides a reactive handle for a wide range of chemical transformations, while the nitro group can be readily reduced to an amine, opening further synthetic pathways.[9] For example, it is a known intermediate in the synthesis of Mirabegron, a medication for overactive bladder.[10]

-

Chiral Resolving Agent: The amine functionality allows it to react with racemic carboxylic acids to form diastereomeric salts.[11] These diastereomeric salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[11][12] Once separated, the chiral acid can be recovered from the salt, now as a single enantiomer.[11]

Experimental Protocol: Chiral Resolution of a Racemic Acid

This protocol provides a generalized, self-validating workflow for using this compound to resolve a generic racemic carboxylic acid.

Objective: To separate a racemic carboxylic acid into its constituent enantiomers.

Materials:

-

Racemic carboxylic acid

-

This compound (resolving agent)

-

Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)[12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Chiral HPLC column for analysis

Methodology:

-

Screening for Diastereomeric Salt Formation (Causality: The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other). [12] a. In separate small test tubes, dissolve the racemic acid and 0.5-1.0 molar equivalents of this compound in a small amount of various heated solvents. b. Allow the solutions to cool slowly to room temperature. Observe for the formation of a crystalline precipitate. c. The solvent system that yields a good quantity of crystalline solid is chosen for the preparative scale resolution.

-

Preparative Scale Salt Formation a. Dissolve the racemic carboxylic acid in the chosen solvent with gentle heating. b. In a separate flask, dissolve 0.5 equivalents of this compound in the minimum amount of the same hot solvent. c. Add the resolving agent solution to the acid solution. Stir and allow to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization.

-

Isolation of the Diastereomeric Salt a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor. c. Dry the crystalline salt.

-

Validation Step 1: Enantiomeric Enrichment Analysis a. Take a small sample of the isolated salt. Liberate the acid by dissolving the salt in 1M NaOH and extracting with an organic solvent. Acidify the aqueous layer with 1M HCl and extract the liberated carboxylic acid with an organic solvent. b. Analyze the extracted acid via chiral HPLC to determine the enantiomeric excess (e.e.). A successful resolution will show one enantiomer significantly enriched.[12]

-

Liberation of the Enantiopure Acid a. Suspend the bulk of the dried diastereomeric salt in water. b. Add 1M HCl until the solution is acidic (pH ~1-2). This protonates the resolving agent, making it water-soluble, and keeps the carboxylic acid in its neutral, less water-soluble form. c. Extract the pure enantiomeric acid into an organic solvent (e.g., ethyl acetate) multiple times. d. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Validation Step 2: Final Purity and Yield a. Determine the final yield of the resolved acid. b. Confirm the enantiomeric purity of the final product using chiral HPLC.

Safety and Handling

This compound and its salts must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as an irritant to the skin, eyes, and respiratory system.[5] Avoid formation and inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[1][13] Work in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[14] Some sources note the hydrochloride salt is hygroscopic and light-sensitive.[8]

In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[13][14]

Conclusion

This compound is a valuable tool in the arsenal of chemists and pharmaceutical scientists. Its defined stereochemistry allows for its use as both a chiral building block and an effective resolving agent. Understanding its fundamental properties, the principles of its application in chiral resolution, and the appropriate analytical and safety protocols are essential for leveraging this molecule to its full potential in the synthesis of enantiomerically pure compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 57233-86-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 8. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Core Chemical Reactions of (R)-1-(4-Nitrophenyl)ethanamine

Abstract

(R)-1-(4-Nitrophenyl)ethanamine is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a stereogenic center adjacent to an aromatic ring functionalized with a versatile nitro group, makes it an invaluable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive exploration of the synthesis, chiral resolution, and key downstream chemical transformations of this amine. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the strategic choices that drive reaction design and optimization for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Chiral Intermediate

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The biological activity of such molecules is often confined to a single enantiomer, necessitating stereocontrolled synthetic strategies. This compound, with its defined stereochemistry and reactive handles—the primary amine and the nitro group—serves as a critical starting point for constructing more elaborate chiral molecules. The nitro group can be readily reduced to an aniline, providing a site for further functionalization, while the primary amine is a nucleophilic center for acylation, alkylation, and other bond-forming reactions.[2] Its application as an intermediate in the synthesis of drugs like Mirabegron, a β3 adrenergic agonist, underscores its industrial relevance.[3][4] This guide will illuminate the core chemical principles that make this compound a cornerstone of asymmetric synthesis.

Synthesis and Enantiomeric Purification

The industrial availability of enantiomerically pure this compound is predicated on two critical stages: the synthesis of the racemic mixture and its subsequent separation into constituent enantiomers, a process known as chiral resolution.

Synthesis of Racemic 1-(4-Nitrophenyl)ethanamine

The preparation of the racemic amine is typically achieved through the nitration of a suitable precursor. A common industrial method involves a multi-step sequence starting from β-phenylethylamine.[4][5]

Typical Synthetic Pathway:

-

Amine Protection: The highly reactive primary amine of β-phenylethylamine is first protected, often as an amide (e.g., using acetic anhydride to form an acetamide). This prevents unwanted side reactions during nitration and deactivates the aromatic ring slightly, helping to control the regioselectivity of the subsequent step.[4]

-

Nitration: The protected intermediate undergoes electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. The directing effect of the ethylamine side chain favors substitution at the para position.[5]

-

Deprotection: The protecting group is removed, typically by acid hydrolysis, to liberate the primary amine and yield the hydrochloride salt of racemic 1-(4-nitrophenyl)ethanamine.[5]

The following workflow illustrates this common synthetic approach.

Caption: General workflow for the synthesis of racemic 1-(4-nitrophenyl)ethanamine.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the single, desired (R)-enantiomer from the racemic mixture is the most critical step and can be accomplished through several advanced techniques.[6]

This traditional method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[7] The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts.[6][8]

-

(R)-Amine + (R,R)-Tartaric Acid → (R,R,R)-Diastereomeric Salt

-

(S)-Amine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. This allows for the selective crystallization of one diastereomer, while the other remains in solution. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine.[7]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic methods offer high selectivity under mild conditions.[9] Kinetic resolution involves the use of an enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), which selectively catalyzes the acylation of one enantiomer over the other.[7][10]

In the presence of an acyl donor (e.g., ethyl acetate), the enzyme will preferentially acylate the (S)-enantiomer, converting it into an amide. The (R)-enantiomer remains largely unreacted. The resulting mixture of the (R)-amine and the (S)-amide can then be easily separated by standard chemical techniques (e.g., extraction), as they have significantly different chemical properties. The primary drawback of EKR is its theoretical maximum yield of 50% for the desired product.[11]

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) is employed. This advanced technique combines the highly selective enzymatic reaction of EKR with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[12][13]

A racemization catalyst (often a ruthenium or palladium complex) is added to the reaction.[10][13] As the enzyme consumes the (S)-amine by converting it to the (S)-amide, the remaining (R)-amine is continuously racemized back into a 1:1 mixture of (R)- and (S)-amines by the metal catalyst. This ensures that the substrate for the enzymatic acylation is constantly replenished, allowing for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the acylated product.[10]

Caption: The principle of Dynamic Kinetic Resolution (DKR).

| Resolution Method | Principle | Max Yield (Desired Enantiomer) | Key Reagents |

| Diastereomeric Crystallization | Formation and separation of diastereomeric salts with different solubilities. | ~50% (can be higher with racemization of mother liquor) | Chiral acids (e.g., Tartaric Acid, Mandelic Acid)[8] |

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | 50% | Lipases (e.g., CALB), Acyl Donors (e.g., Ethyl Acetate)[7] |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization of the unreacted enantiomer. | >95% (approaching 100%) | Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru or Pd complex)[10][13] |

Key Chemical Transformations

Once obtained in enantiomerically pure form, this compound is a versatile substrate for several key reactions.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amino group (aniline) is one of the most common and synthetically useful transformations. This reaction dramatically alters the electronic properties of the aromatic ring and provides a new nucleophilic site for further functionalization.[2]

Reaction: this compound → (R)-1-(4-Aminophenyl)ethanamine

This reduction can be achieved using various methods:

-

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst, most commonly Palladium on carbon (Pd/C). The reaction is typically run at moderate pressures and room temperature.[14]

-

Metal-Acid Systems: A classic and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).[2][15] This method is often preferred in industrial settings due to its cost-effectiveness.

Protocol: Reduction of Nitro Group using Fe/HCl

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution.

-

Reaction Initiation: Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter it through celite to remove the iron salts.

-

Neutralization & Extraction: Neutralize the filtrate with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(4-aminophenyl)ethanamine, which can be further purified by chromatography or crystallization.

N-Acylation

The primary amine of this compound is nucleophilic and readily reacts with acylating agents to form stable amide bonds.[16] This reaction is fundamental for incorporating the chiral amine into larger molecular frameworks.

Reaction: this compound + R'-COCl → (R)-N-(1-(4-Nitrophenyl)ethyl)acetamide

Common acylating agents include:

-

Acid Chlorides (R'-COCl)

-

Acid Anhydrides ((R'-CO)₂O)

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[17]

Protocol: N-Acylation with an Acid Chloride

-

Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base like triethylamine.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acid chloride (1.0-1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the acylated product, which can be purified by column chromatography or recrystallization.[18]

Conclusion

This compound stands as a testament to the power of chiral intermediates in modern chemistry. Its synthesis, resolution, and subsequent functionalization represent a confluence of classical and contemporary synthetic techniques. Understanding the nuances of its core reactions—from diastereomeric salt formation and enzymatic resolutions to the strategic reduction of its nitro group and acylation of its amine—is essential for any scientist engaged in the field of asymmetric synthesis. The methodologies outlined in this guide provide a robust foundation for the effective utilization of this versatile building block in the development of next-generation pharmaceuticals and fine chemicals.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. onyxipca.com [onyxipca.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

Chiral Resolving Agents and Their Mechanisms: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of chirality is fundamental to molecular science, with profound implications in the pharmaceutical industry, where the physiological effects of two enantiomers can range from beneficial to inert or even harmful. The separation of a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is therefore a critical step in drug development and chemical synthesis. This guide provides an in-depth exploration of the core methodologies for chiral resolution. We will dissect the mechanisms of diastereomeric salt formation, kinetic resolution, and chiral chromatography, moving beyond mere procedural descriptions to explain the underlying causality of experimental choices. This document is structured to serve as a field-proven manual, grounding technical protocols in authoritative scientific principles to ensure a self-validating and robust approach to achieving enantiopure compounds.

Introduction: The Imperative of Chirality in Drug Development

Many molecules, like our hands, exist in two forms that are mirror images of each other but cannot be superimposed. These non-superimposable mirror-image molecules are called enantiomers, and a 50:50 mixture of two enantiomers is known as a racemate or racemic mixture.[1] This property of "handedness" is called chirality.

In an achiral environment, enantiomers possess identical physical and chemical properties, making their separation a formidable challenge. However, within the chiral environment of the body, their interactions with biological targets like enzymes and receptors can differ dramatically.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or cause undesirable side effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization of each enantiomer in a chiral drug, making efficient chiral resolution an indispensable part of pharmaceutical development.[3]

The Foundational Principle: Converting Enantiomers to Diastereomers

The cornerstone of most classical resolution techniques is the conversion of an inseparable pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point, which can be exploited for separation using conventional laboratory techniques like crystallization or chromatography.[4] This conversion is typically achieved by reacting the racemic mixture with an enantiomerically pure reagent known as a chiral resolving agent .[5]

The overall logic is a three-step process:

-

Reaction: A racemic mixture (R-A and S-A) is reacted with a single enantiomer of a chiral resolving agent (R-B). This creates a mixture of two diastereomers: (R-A)-(R-B) and (S-A)-(R-B).

-

Separation: The diastereomers, having different physical properties, are separated (e.g., by fractional crystallization).

-

Regeneration: The resolving agent is chemically removed from each separated diastereomer to yield the pure, isolated enantiomers (R-A and S-A).

Mechanisms of Chiral Resolution

Several distinct strategies have been developed to perform chiral resolution. The choice of method depends on the nature of the analyte, the scale of the separation, and economic factors.

Diastereomeric Salt Formation

This is the most established and widely used method for the large-scale resolution of chiral acids and bases. The process relies on an acid-base reaction between a racemic compound and a chiral resolving agent to form a pair of diastereomeric salts.[5][6] These salts, having different crystal lattice energies and solvation properties, will exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[7]

Mechanism: A racemic acid (R-COOH and S-COOH) is treated with an enantiopure chiral base (S-Base). This forms two diastereomeric salts: [(R-COO⁻)(S-BaseH⁺)] and [(S-COO⁻)(S-BaseH⁺)]. In an appropriately chosen solvent, one of these salts will be less soluble and will precipitate out of the solution, while the other remains dissolved. The precipitated salt is then isolated by filtration. Finally, acidification of the isolated salt breaks the ionic bond, regenerating the pure enantiomer of the acid and the resolving agent, which can often be recovered and recycled.[8]

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The agent must be enantiomerically pure, readily available, and inexpensive, especially for large-scale applications.[2] Its structure should allow for strong ionic interactions and ideally other interactions (like hydrogen bonding) to create a rigid crystal lattice, which magnifies the solubility differences between the diastereomeric salts.

-

Choice of Solvent: This is the most critical variable. The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts. A poor solvent choice may lead to the co-precipitation of both salts or no precipitation at all. Therefore, a screening of multiple solvents is almost always necessary to optimize the resolution.[9]

Common Resolving Agents

| For Racemic Acids | For Racemic Bases |

| (+)-Cinchonine | (+)-Tartaric acid |

| (-)-Brucine | (-)-O,O'-Dibenzoyltartaric acid |

| (-)-Strychnine | (+)-Camphor-10-sulfonic acid |

| (R)-(+)-1-Phenylethylamine | (S)-(-)-Mandelic acid |

| (R)-(+)-1-(1-Naphthyl)ethylamine | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) |

Source: Adapted from various sources including[5][10][11]

Kinetic Resolution

Kinetic resolution does not rely on separating diastereomers based on physical properties. Instead, it exploits the difference in the rate of reaction between the two enantiomers of a racemate with a chiral catalyst or reagent.[12]

Mechanism: In a kinetic resolution, a chiral catalyst or reagent reacts preferentially with one enantiomer over the other. For instance, an enzyme might acylate the R-enantiomer of an alcohol much faster than the S-enantiomer. If the reaction is stopped at approximately 50% conversion, the reaction mixture will contain the acylated product (enriched in the R-ester) and the unreacted starting material (enriched in the S-alcohol).[12][13] These two different compounds (ester and alcohol) can then be easily separated by standard techniques like chromatography.

Types of Kinetic Resolution:

-

Enzymatic Resolution: Enzymes are highly enantioselective catalysts.[14] Lipases, proteases, and esterases are commonly used to resolve alcohols, esters, and amides.[10][15] This method is favored for its mild reaction conditions and high selectivity.

-

Chemical (Catalytic) Resolution: Involves the use of synthetic chiral catalysts, such as metal complexes with chiral ligands (e.g., in Sharpless asymmetric epoxidation) or chiral organocatalysts.[16]

A key limitation of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[10] However, this can be overcome by a process called Dynamic Kinetic Resolution (DKR) , where the "unwanted" enantiomer is continuously racemized back to the 50:50 mixture in situ. This allows the chiral catalyst to eventually convert the entire starting material into a single, enantiopure product, achieving a theoretical yield of 100%.[15]

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique that directly separates enantiomers.[17] The separation occurs within a chromatography column packed with a Chiral Stationary Phase (CSP) .[18]

Mechanism: The mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase.[19] For effective separation, there must be a difference in the stability (free energy of formation) of these two transient complexes.[19]

The widely accepted model for chiral recognition is the "three-point interaction model" .[1] This model posits that for an effective separation to occur, one enantiomer must interact with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π stacking, steric hindrance, or dipole-dipole interactions). The other enantiomer will only be able to achieve two of these three interactions simultaneously, leading to a weaker overall binding to the CSP. The more strongly bound enantiomer will travel more slowly through the column, resulting in a longer retention time and enabling separation.[1]

Causality Behind Experimental Choices:

-

Choice of CSP: This is the heart of the separation. CSPs are diverse and often based on polysaccharides (cellulose, amylose), proteins, or synthetic chiral polymers (Pirkle-type phases).[18] The selection is often empirical, but is guided by the functional groups present in the analyte to maximize the potential for specific interactions with the CSP.

-

Choice of Mobile Phase: The mobile phase composition (solvents and additives) is adjusted to modulate the interactions between the analyte and the CSP, thereby optimizing the separation (resolution) and analysis time.

Experimental Workflow & Protocols

A successful chiral resolution is a systematic process, not a single-step procedure. It requires careful screening, execution, and validation.

Protocol 1: Screening for Diastereomeric Salt Resolution

This protocol outlines a high-throughput screening approach to efficiently identify a suitable resolving agent and solvent combination.[20]

-

Preparation:

-

Prepare stock solutions of your racemic compound (e.g., a racemic acid) in a solvent like methanol.

-

Prepare stock solutions of several different chiral resolving agents (e.g., chiral amines) at an equimolar concentration to the racemate.

-

Assemble a grid of potential crystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

-

Salt Formation:

-

In a 96-well plate or an array of vials, combine the racemic acid solution with one equivalent of each chiral amine solution.

-

Stir the plate at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to ensure complete salt formation.[20]

-

Evaporate the initial solvent (methanol) completely under vacuum.

-

-

Crystallization Screening:

-

To each well/vial containing the dried diastereomeric salt mixture, add one of the selected crystallization solvents.

-

Seal the plate/vials and stir under controlled conditions (e.g., cycle between room temperature and 45 °C) for 12-24 hours to induce crystallization.[20]

-

-

Analysis:

-

Visually inspect each well for the presence of a solid precipitate.

-

For wells with solid, carefully isolate a small sample of both the solid and the supernatant (mother liquor).

-

Regenerate the free acid from both samples by treating with a dilute strong acid (e.g., 1M HCl).

-

Analyze the enantiomeric excess (ee) of the acid in both the solid and liquid phases using a validated chiral HPLC or SFC method.

-

-

Selection: The ideal hit is a combination where the solid is highly enriched in one enantiomer and the mother liquor is enriched in the other.

Protocol 2: Determination of Enantiomeric Excess by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used.[21][22]

-

Derivatization (using a Chiral Derivatizing Agent - CDA):

-

Accurately weigh a sample of the resolved chiral alcohol or amine into an NMR tube.

-

Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA (e.g., Mosher's acid chloride for alcohols/amines).[23]

-

Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a non-basic amine (like pyridine) to scavenge the HCl byproduct.

-

Allow the reaction to proceed to completion. The CDA converts the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[23]

-

-

Analysis (using a Chiral Solvating Agent - CSA):

-

Alternatively, dissolve the chiral analyte in a deuterated solvent in an NMR tube.

-

Acquire a standard ¹H or ¹⁹F NMR spectrum.

-

Add an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate for amines) to the tube.[24] The CSA forms transient diastereomeric complexes, causing the signals of the two enantiomers to shift apart (i.e., have different chemical shifts).[25]

-

-

Quantification:

-

Acquire the NMR spectrum (¹H, ¹⁹F, or ³¹P are common).[26][27]

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Carefully integrate the area of these two signals.

-

The enantiomeric excess (% ee) is calculated as: % ee = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100

-

Absolute Configuration Determination: X-ray Crystallography

While resolution separates enantiomers, it does not inherently reveal their absolute configuration (i.e., which one is R and which one is S). Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration.[28][29] The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray radiation interacts with heavier atoms in the crystal.[29][30] If a suitable single crystal of an enantiopure compound (or its diastereomeric salt) can be grown, X-ray diffraction can unambiguously establish its absolute stereochemistry.[31][32]

Conclusion

The resolution of enantiomers is a mature yet continually evolving field that is central to modern chemistry and pharmacology. While classical diastereomeric salt crystallization remains a workhorse for large-scale production, kinetic resolution and chiral chromatography offer high selectivity and versatility for both preparative and analytical challenges. The choice of method is a strategic decision guided by the molecular properties of the target, scale, cost, and desired purity. A thorough understanding of the underlying mechanisms, coupled with a systematic and analytical approach to process development, empowers researchers to confidently and efficiently navigate the path from a racemic mixture to a single, pure enantiomer.

References

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 14. What is Enzymatic Resolution | lookchem [lookchem.com]

- 15. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. unchainedlabs.com [unchainedlabs.com]

- 21. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 24. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Thieme E-Books & E-Journals [thieme-connect.de]

- 30. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 31. purechemistry.org [purechemistry.org]

- 32. researchgate.net [researchgate.net]

Whitepaper: Pioneering the Next Generation of Chiral Amines – A Guide to Untapped Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral amines are statistically dominant motifs in modern pharmaceuticals and high-value chemicals, with an estimated 40-45% of small-molecule drugs containing this critical functionality.[1] The relentless demand for novel chemical entities with precisely defined three-dimensional structures has rendered the synthesis of enantiomerically pure amines a cornerstone of organic chemistry. This guide moves beyond established methods to illuminate nascent and rapidly evolving research areas in the synthesis of novel chiral amine derivatives. We dissect two primary vectors of innovation—asymmetric transition-metal catalysis and biocatalysis—not as settled sciences, but as fertile grounds for discovery. We will explore the frontiers of ligand design, the challenge of sterically hindered amine synthesis, the transformative power of directed enzyme evolution, and the process efficiencies offered by continuous flow systems. This document is structured to serve as a strategic guide for research groups and development teams, identifying specific, high-impact areas ripe for exploration and innovation.

Introduction: The Enduring Significance of Chiral Amines

The structural and functional importance of chiral amines cannot be overstated. They are ubiquitous in natural products, serve as key intermediates, and frequently act as the primary pharmacophore responsible for a molecule's biological activity.[1] The specific stereochemistry of the amine is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods to access these molecules is a paramount objective in chemical synthesis.[2][3] This guide focuses on the next wave of innovation, highlighting areas where significant breakthroughs are poised to occur.

Core Research Vector 1: Asymmetric Transition-Metal Catalysis

Transition-metal-catalyzed asymmetric hydrogenation of imines, enamines, and related prochiral precursors remains the most powerful and atom-economical strategy for chiral amine synthesis.[1][2] However, significant challenges and opportunities for novel research persist, primarily in the development of new catalysts and the conquest of difficult substrate classes.

The Ligand Development Frontier

The heart of an effective asymmetric catalyst is its chiral ligand. While many successful ligands exist, research is moving towards more modular and tunable systems that can be rapidly optimized for specific transformations.

-

Causality in Ligand Design: The goal is to create a well-defined chiral pocket around the metal center. The ligand's electronic properties influence the catalyst's activity, while its steric profile dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excess (ee). P-stereogenic phosphines and phosphino-oxazoline (PHOX) ligands have been particularly successful because they offer a rigid, tunable scaffold.[1][2]

-

Potential Research Area: A key area for novel research lies in the development of ligands based on earth-abundant, non-precious metals. While Iridium and Rhodium catalysts are highly effective, their cost and toxicity are drawbacks. Exploring novel ligand scaffolds for metals like Iron, Copper, or Nickel that can achieve comparable enantioselectivity is a high-reward objective.

The α-Tertiary Amine Challenge

A significant frontier in synthetic chemistry is the construction of chiral amines bearing an α-quaternary carbon stereocenter (α-tertiary amines).[4][5] These motifs are highly valuable in medicinal chemistry as they introduce conformational rigidity, which can enhance binding affinity and improve metabolic stability.[5]

-

Synthetic Hurdle: The synthesis is challenging due to the steric hindrance around the prochiral ketimine. Traditional hydrogenation methods often fail or provide low enantioselectivity.

-

Potential Research Area: Novel catalytic strategies are needed. Promising avenues include the enantioselective addition of organometallic reagents to ketimines, umpolung strategies where imine derivatives act as nucleophiles, and asymmetric C–N cross-coupling reactions.[4][5][6] Developing new catalytic systems specifically designed to overcome the steric barrier of trisubstituted imines is a critical research goal.

Workflow & Protocol: Asymmetric Hydrogenation of a Prochiral Imine

The following diagram and protocol outline a typical workflow for the synthesis of a chiral amine via asymmetric hydrogenation, a cornerstone technique in this field.[1][2]

Caption: Workflow for Transition-Metal-Catalyzed Asymmetric Hydrogenation.

Experimental Protocol: Synthesis of a Chiral α-Aryl Amine

-

Catalyst Preparation (In-situ): In a glovebox, to a flame-dried Schlenk tube, add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) and the chiral phosphine ligand (e.g., a Josiphos-type ligand, 0.011 mmol). Add anhydrous, degassed solvent (e.g., Dichloromethane, 2 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate vessel, dissolve the prochiral N-aryl ketimine (1.0 mmol) in the chosen solvent (e.g., 5 mL of degassed Toluene).

-

Hydrogenation: Transfer the imine solution to a high-pressure autoclave. Using a syringe, add the prepared catalyst solution. Seal the autoclave, purge it three times with N₂ gas, and then three times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and stir at a set temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

-

Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Validation:

-

Conversion: Determine the conversion of the starting material to the product using ¹H NMR spectroscopy by comparing the integration of characteristic signals.

-

Enantiomeric Excess (% ee): Determine the enantiomeric excess of the chiral amine product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and a mobile phase (e.g., hexane/isopropanol mixture).

-

Core Research Vector 2: Biocatalysis for Green Amine Synthesis